(3r)-3,7-dimethyloctanal
Overview
Description
(3R)-3,7-Dimethyloctanal is an organic compound with the molecular formula C10H20O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. The “3R” designation indicates the specific stereochemistry of the molecule, with the chiral center at the third carbon atom in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R)-3,7-Dimethyloctanal can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, a Grignard reagent such as methylmagnesium bromide can react with a suitable aldehyde precursor to form the desired product. The reaction typically occurs under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran.
Another method involves the reduction of a corresponding ketone. For instance, (3R)-3,7-dimethyloctan-2-one can be reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding unsaturated aldehyde. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in the unsaturated aldehyde to a single bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,7-Dimethyloctanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (3R)-3,7-Dimethyloctanoic acid.
Reduction: (3R)-3,7-Dimethyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3,7-Dimethyloctanal has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3R)-3,7-dimethyloctanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,7-Dimethyloctanal: The enantiomer of (3R)-3,7-dimethyloctanal with the opposite stereochemistry at the chiral center.
3,7-Dimethyloctanoic acid: The oxidized form of this compound.
3,7-Dimethyloctanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological molecules, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(3R)-3,7-dimethyloctanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSIFMPORANABL-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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